5-Methyl-1-(phenylsulfonyl)-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one

Lipophilicity Membrane permeability Drug-likeness

5-Methyl-1-(phenylsulfonyl)-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one (CAS 1922924-39-7, molecular formula C14H13NO3S, MW 275.32 g/mol) is a bicyclic N-phenylsulfonyl-protected dihydrocyclopenta[b]pyrrol-4-one. Its computed physicochemical descriptors include XLogP3-AA of 2.2, topological polar surface area (TPSA) of 64.5 Ų, 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 rotatable bonds.

Molecular Formula C14H13NO3S
Molecular Weight 275.32 g/mol
Cat. No. B13036683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1-(phenylsulfonyl)-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one
Molecular FormulaC14H13NO3S
Molecular Weight275.32 g/mol
Structural Identifiers
SMILESCC1CC2=C(C1=O)C=CN2S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C14H13NO3S/c1-10-9-13-12(14(10)16)7-8-15(13)19(17,18)11-5-3-2-4-6-11/h2-8,10H,9H2,1H3
InChIKeyZGYOZIZJTJZHHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-1-(phenylsulfonyl)-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one: Physicochemical Profile and Scaffold Identity for Procurement Evaluation


5-Methyl-1-(phenylsulfonyl)-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one (CAS 1922924-39-7, molecular formula C14H13NO3S, MW 275.32 g/mol) is a bicyclic N-phenylsulfonyl-protected dihydrocyclopenta[b]pyrrol-4-one. Its computed physicochemical descriptors include XLogP3-AA of 2.2, topological polar surface area (TPSA) of 64.5 Ų, 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 rotatable bonds [1]. The compound is commercially available at ≥98% purity . The scaffold combines a 5,6-dihydrocyclopenta[b]pyrrol-4(1H)-one core fused to a cyclopentanone ring with an N1-phenylsulfonyl substituent, structurally situating it at the intersection of fused pyrrolyl-sulfonamide pharmacophores explored in GPR17 antagonist programs [2] and N-sulfonyl pyrrole fragment libraries used in fructose-1,6-bisphosphatase (FBPase) inhibitor discovery [3].

Bicyclic dihydrocyclopenta[b]pyrrol-4-one scaffold for GPCR and enzyme SAR studies
N-phenylsulfonyl group enables property tuning and synthetic directing capability
Reported CNS-favorable drug-like property range; accessible via iron-catalyzed route

Why In-Class Substitution of 5-Methyl-1-(phenylsulfonyl)-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one Carries Quantifiable Risk


The N1-phenylsulfonyl group is not a passive protecting group; it fundamentally alters the physicochemical profile and synthetic utility of the dihydrocyclopenta[b]pyrrol-4-one scaffold. Removal of this substituent, as in the des-phenylsulfonyl analog 5-methyl-5,6-dihydrocyclopenta[b]pyrrol-4(1H)-one (CAS 1922924-40-0), reduces the calculated LogP by approximately 0.7–0.8 units (from 2.1–2.2 to 1.39), decreases TPSA by roughly 23–32 Ų, and eliminates two hydrogen bond acceptor sites [1]. These changes directly impact membrane permeability potential, target binding capacity, and chromatographic behavior. Furthermore, the phenylsulfonyl moiety serves as both an N-blocking group and a meta-directing group for subsequent electrophilic functionalization of the pyrrole ring—a synthetic capability absent in the unprotected scaffold [2]. In the context of FBPase inhibitor SAR, the phenylsulfonyl substituent on pyrrole has been shown to confer measurably greater inhibitory activity compared to the tosyl (4-methylphenylsulfonyl) analog: 1-(phenylsulfonyl)-1H-pyrrole achieves an IC50 of 76.2 μM against mouse liver FBPase, whereas 1-tosyl-1H-pyrrole yields IC50 > 300 μM under identical assay conditions [3].

N-phenylsulfonyl removal
Eliminates directing-group function and substantially shifts LogP, TPSA, and HBA profile
Tosyl analog substitution
Class-level FBPase data suggest phenylsulfonyl may provide stronger target engagement than tosyl
Regioisomer mismatch
4-one and 6-one isomers differ in conjugation and pharmacophore geometry; not interchangeable

Quantitative Differentiation Evidence for 5-Methyl-1-(phenylsulfonyl)-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one Versus Closest Analogs


LogP Differential: Phenylsulfonyl Derivative vs. Des-Phenylsulfonyl Analog — Direct Vendor Comparison

The N1-phenylsulfonyl substituent increases the calculated partition coefficient (LogP) by approximately 0.7–0.8 log units versus the parent des-phenylsulfonyl scaffold. The target compound exhibits LogP = 2.1 (Leyan vendor data) and XLogP3-AA = 2.2 (PubChem computed), whereas the direct des-phenylsulfonyl analog 5-methyl-5,6-dihydrocyclopenta[b]pyrrol-4(1H)-one (CAS 1922924-40-0) has LogP = 1.3896 measured on the same vendor platform . This difference translates to an approximately 5- to 6-fold higher theoretical octanol-water partition coefficient for the target compound, consistent with the addition of the lipophilic phenyl ring and sulfonyl moiety.

LogP differential
Vendor comparison
ΔLogP ≈ +0.7–0.8 units (5–6× higher partition coefficient)
Reported higher lipophilicity may impact permeability and HPLC retention
Vendor-published values; independent validation pending
Lipophilicity Membrane permeability Drug-likeness Chromatographic retention

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Capacity: Quantitative Polarity Differentiation

The phenylsulfonyl group nearly doubles the TPSA and triples the hydrogen bond acceptor (HBA) count of the target compound compared to its unprotected analog. Target compound TPSA = 64.5 Ų (PubChem computed) and HBA count = 3 (PubChem) or 4 (Leyan), compared to the des-phenylsulfonyl analog with TPSA = 32.86 Ų and HBA = 1 (Leyan) [1]. The sulfonyl oxygens contribute two additional HBA sites absent in the parent scaffold.

TPSA & HBA capacity
Head-to-head
ΔTPSA +23–32 Ų, ΔHBA +2–3, HBD eliminated
TPSA range supports CNS lead profiling; HBD removal may reduce metabolic liability
PubChem computed and vendor data; CNS drug-like space reference available
Polar surface area Oral bioavailability Blood-brain barrier penetration Hydrogen bonding

Sulfonyl Substituent SAR in FBPase Inhibition: Phenylsulfonyl Outperforms Tosyl by >3.9-Fold

In the N-sulfonyl pyrrole fragment series, the phenylsulfonyl substituent confers substantially greater fructose-1,6-bisphosphatase (FBPase) inhibitory activity than the tosyl (4-methylphenylsulfonyl) group. Under identical assay conditions—inhibition of FBPase in mouse liver homogenates measured by colorimetric phosphate assay—1-(phenylsulfonyl)-1H-pyrrole (CHEMBL449256) achieved an IC50 of 76,200 nM (76.2 μM), while 1-tosyl-1H-pyrrole (CHEMBL508732) showed IC50 > 300,000 nM (>300 μM) [1][2]. Although these data are from simplified fragment analogs rather than the full bicyclic target compound, they establish a class-level SAR precedent: the unsubstituted phenylsulfonyl group is >3.9-fold more potent than the para-methyl-substituted tosyl analog in this enzyme system.

FBPase inhibition SAR
Class-level
Phenylsulfonyl-pyrrole IC50 76.2 μM vs tosyl >300 μM (>3.9-fold)
Phenylsulfonyl group may support target engagement over tosyl in FBPase context
Fragment-level data; full bicyclic scaffold not tested
Fructose-1,6-bisphosphatase FBPase inhibition Sulfonamide SAR Type 2 diabetes Gluconeogenesis

Synthetic Accessibility via Iron(III)-Catalyzed Nazarov Cyclization: Validated Route to 5,6-Dihydrocyclopenta[b]pyrrol-4(1H)-one Scaffold

The 5,6-dihydrocyclopenta[b]pyrrol-4(1H)-one scaffold is accessible via an iron(III) salt-catalyzed Nazarov cyclization/Michael addition sequence using 5 mol% alumina-supported Fe(ClO4)3·Al2O3 as catalyst. Fujiwara et al. (2009) demonstrated that this method provides the cyclized product with high trans selectivity in good to excellent yield, establishing a direct synthetic route to both 4,5-dihydrocyclopenta[b]pyrrol-6(1H)-one derivatives (type 5) and 5,6-dihydrocyclopenta[b]pyrrol-4(1H)-one derivatives (type 6) [1]. The use of an economical iron catalyst—as opposed to precious metal catalysts (Pd, Rh, Au) commonly employed in related cyclization chemistry—represents a meaningful advantage for cost-sensitive scale-up, while the sequential one-pot Nazarov/Michael protocol in ionic liquid solvents further enhances synthetic efficiency [2].

Nazarov cyclization
Supporting evidence
Fe(ClO₄)₃·Al₂O₃ 5 mol%, high trans selectivity, good to excellent yields
Iron-catalyzed route may reduce cost and supply risk for scale-up
Validated synthetic route (Fujiwara et al. 2009)
Nazarov cyclization Iron catalysis Heterocycle synthesis Green chemistry Scalable synthesis

Regioisomeric Differentiation: 5,6-Dihydrocyclopenta[b]pyrrol-4(1H)-one vs. 4,5-Dihydrocyclopenta[b]pyrrol-6(1H)-one Scaffolds

The target compound bears the carbonyl group at the 4-position of the cyclopenta[b]pyrrole system, distinguishing it from the regioisomeric 4,5-dihydrocyclopenta[b]pyrrol-6(1H)-one scaffold where the carbonyl resides at the 6-position. Fujiwara et al. (2009) established that both regioisomers are accessible through the same Nazarov cyclization methodology but represent structurally distinct products (designated type 5 and type 6) [1]. The 4-one regioisomer places the carbonyl adjacent to the pyrrole ring fusion point, whereas the 6-one regioisomer positions it at the distal end of the cyclopentanone ring. This positional difference alters the electronic environment of the pyrrole ring (through-conjugation effects), the geometry of the hydrogen bond acceptor pharmacophore, and the steric accessibility of the carbonyl for nucleophilic derivatization (e.g., oxime formation, as in the corresponding oxime CAS 1922924-41-1) .

Regioisomeric identity
Cross-study
Carbonyl at C4 (adjacent to pyrrole fusion) vs. C6 isomer
Carbonyl position alters conjugation and pharmacophore geometry
Both regioisomers accessible via same methodology
Regioisomer Carbonyl position Reactivity Pharmacophore geometry Nazarov cyclization

Evidence-Backed Application Scenarios for 5-Methyl-1-(phenylsulfonyl)-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one


GPR17 Antagonist Lead Optimization: Fused Pyrrolyl-Sulfonamide Scaffold Exploration

The target compound shares core structural features with the fused pyrrolyl-sulfonamide chemotype claimed in Rewind Therapeutics' GPR17 antagonist patent family (WO2024/115733, CN-117794898-A) [1]. GPR17 is an orphan GPCR implicated in oligodendrocyte maturation and myelin repair, making it a first-in-class target for remyelination therapies in multiple sclerosis and other neurodegenerative disorders [2]. The 5,6-dihydrocyclopenta[b]pyrrol-4(1H)-one scaffold with N-phenylsulfonyl substitution provides a conformationally constrained bicyclic core that can serve as a starting point for SAR studies exploring the optimal geometry for GPR17 antagonism. The LogP of 2.1–2.2 and TPSA of ~57–65 Ų place this compound within favorable CNS drug-like space (TPSA < 70 Ų, LogP 1–3), consistent with the requirements for a remyelination-targeting therapeutic [3]. Procurement of this specific compound enables head-to-head comparison with the alternative 6-one regioisomer scaffold in GPR17 binding and functional assays.

Fructose-1,6-Bisphosphatase (FBPase) Inhibitor Fragment Elaboration

The N-phenylsulfonyl-pyrrole substructure within the target compound has been validated as an FBPase recognition element: 1-(phenylsulfonyl)-1H-pyrrole demonstrates IC50 = 76.2 μM against mouse liver FBPase, and optimized carboxy-phenylsulfonyl-pyrrole analogs from Rudnitskaya et al. (2010) achieve IC50 values as low as 32 nM—a >2,000-fold improvement over the parent fragment [1][2]. The target compound, bearing the bicyclic dihydrocyclopenta[b]pyrrol-4-one scaffold with N-phenylsulfonyl protection, represents a structurally elaborated analog of these validated fragment hits. The presence of the cyclopentanone carbonyl at C4 provides a synthetic handle for further derivatization (e.g., oxime formation, reductive amination, Grignard addition), enabling systematic SAR exploration toward potent FBPase inhibitors for type 2 diabetes. The documented >3.9-fold potency advantage of phenylsulfonyl over tosyl in the fragment series justifies selection of the phenylsulfonyl variant over tosyl-protected alternatives [3].

Synthetic Methodology Development and Catalyst Screening Using a Structurally Defined Bicyclic Pyrrole Substrate

The validated iron(III)-catalyzed Nazarov cyclization route to the 5,6-dihydrocyclopenta[b]pyrrol-4(1H)-one scaffold (Fujiwara et al. 2009) [1] makes this compound class an attractive substrate for developing new catalytic methodologies. The target compound—with its defined stereocenter at C5, conjugated enone system, and electron-withdrawing N-phenylsulfonyl group—provides a well-characterized substrate for studying: (a) asymmetric Nazarov cyclization using chiral catalysts, (b) subsequent Michael addition diastereoselectivity, and (c) late-stage functionalization of the sulfonamide-protected pyrrole ring. The commercial availability of both the target compound (CAS 1922924-39-7) and its des-phenylsulfonyl analog (CAS 1922924-40-0) at 98% purity from the same vendor [2] enables controlled studies of the sulfonyl group's electronic effects on cyclization and functionalization reactivity. The >2:1 TPSA differential between the two compounds also provides a built-in polarity contrast useful for developing chromatographic separation methods.

Fragment-Based Drug Discovery (FBDD) Library Design with N-Sulfonyl Pyrrole Building Blocks

N-Phenylsulfonyl pyrroles are established fragment library components, with documented activity against multiple target classes including FBPase (IC50 = 76.2 μM), carbonic anhydrase II (1-tosyl-1H-pyrrole Ki = 779 nM), and choline acetyltransferase [1][2]. The target compound extends the simple N-phenylsulfonyl-pyrrole fragment into a bicyclic scaffold with a synthetically accessible carbonyl at C4, an additional methyl substituent at C5, and no hydrogen bond donors—all properties favorable for fragment elaboration. Its molecular weight (275.32 Da) falls within the typical fragment range (MW < 300), while its 3D complexity (fused bicyclic system, sp³ stereocenter at C5, defined ring conformation) offers advantages in terms of binding specificity and intellectual property novelty over flat aromatic fragments. The 0 HBD count eliminates a common source of solubility-limited assay interference, and the 2.1–2.2 LogP provides adequate solubility for screening at typical fragment concentrations (0.1–1 mM in DMSO) [3].

Application
Selection Property
Validation Focus
GPR17 antagonist SAR studies
N-phenylsulfonyl bicyclic core with CNS-favorable property range
GPR17 binding/functional assays; regioisomer comparison
FBPase inhibitor fragment elaboration
Phenylsulfonyl-pyrrole recognition element with synthetic handle at C4
FBPase enzyme inhibition assays; SAR expansion
Catalytic methodology development
Iron-catalyzed Nazarov route; defined stereocenter and enone system
Asymmetric catalysis screening; late-stage functionalization
Fragment-based library design
Fragment-like profile (MW
Fragment screening against diverse targets; solubility assessment
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